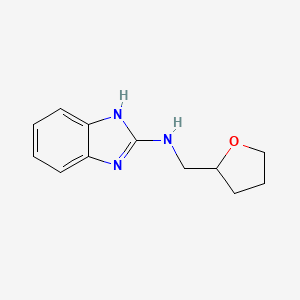

N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-(oxolan-2-ylmethyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-6-11-10(5-1)14-12(15-11)13-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSADKGYHJDRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine typically involves the reaction of benzimidazole with tetrahydrofuran-2-ylmethylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, while the tetrahydrofuran moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents like bromine for the benzimidazole ring and nucleophiles like sodium azide for the tetrahydrofuran moiety.

Major Products Formed

Oxidation: Oxidized derivatives of the benzimidazole ring.

Reduction: Reduced forms of the benzimidazole ring or the tetrahydrofuran moiety.

Substitution: Substituted benzimidazole or tetrahydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antiparasitic effects. For instance, compounds containing a benzimidazole core have shown potent anthelmintic activity against Trichinella spiralis, a parasitic roundworm. In vitro studies revealed that modifications to the hydroxyl groups on the phenyl moiety significantly enhanced the anti-parasitic efficacy of these compounds .

Anticancer Activity

N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine and its derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can interfere with tubulin polymerization, which is crucial for cancer cell division. For example, certain derivatives have shown moderate antiproliferative activity against MCF-7 breast cancer cells, with some achieving 100% efficacy at specific concentrations .

Biological Investigations

A comprehensive study on a series of benzimidazole derivatives highlighted their biological activities against various pathogens. The derivatives were assessed for antibacterial and antifungal properties, showing significant activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus fumigatus. Notably, certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

Another area of research focused on the anti-inflammatory properties of benzimidazole derivatives. In vivo studies indicated that these compounds could significantly reduce edema in animal models, demonstrating their potential as therapeutic agents for inflammatory diseases .

Summary of Applications

Wirkmechanismus

The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(furan-2-ylmethyl)-1H-tetrazol-5-amine: Similar structure but with a tetrazole ring instead of benzimidazole.

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains an indole ring instead of benzimidazole.

Thiazole derivatives: Compounds with a thiazole ring, often used in similar applications.

Uniqueness

N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine is unique due to the combination of the benzimidazole and tetrahydrofuran moieties, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Biologische Aktivität

N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural versatility of these compounds allows for modifications that can enhance their biological efficacy and selectivity against various targets.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of benzimidazole with tetrahydrofuran derivatives. The presence of the tetrahydrofuran moiety is believed to influence the compound's solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, with IC50 values often in the micromolar range. For example, a related benzimidazole derivative exhibited an IC50 of 25.72 ± 3.95 μM against MCF7 breast cancer cells, demonstrating its potential as a chemotherapeutic agent .

Antimicrobial Activity

Benzimidazole derivatives also exhibit notable antimicrobial properties. A study found that certain benzimidazole compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in low micromolar ranges. For instance, one derivative showed an MIC of 0.01 mM against Pseudomonas aeruginosa .

Antileishmanial Activity

In addition to anticancer and antimicrobial activities, some benzimidazole derivatives have been evaluated for their antileishmanial effects. Compounds were tested against Leishmania tropica and L. infantum, showing promising results with IC50 values significantly lower than those of standard treatments like miltefosine .

Structure-Activity Relationships (SAR)

The SAR analysis of benzimidazole derivatives indicates that modifications at various positions on the benzimidazole ring can significantly alter their biological activity. For instance, substituents such as alkyl chains or functional groups at specific positions have been shown to enhance potency against targeted diseases .

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 1 | Anticancer (MCF7) | 25.72 ± 3.95 | |

| Compound 2 | Antimicrobial (P.aeruginosa) | 0.01 | |

| Compound 3 | Antileishmanial (L.tropica) | <0.5 |

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:

- Anticancer Trials : A study involving a novel benzimidazole derivative showed significant tumor growth inhibition in xenograft models, supporting its potential use in cancer therapy.

- Antimicrobial Efficacy : Clinical isolates treated with specific benzimidazole compounds exhibited reduced viability rates compared to control groups, indicating their potential as new antimicrobial agents.

- Leishmaniasis Treatment : In vitro studies demonstrated that certain derivatives could effectively reduce the viability of Leishmania parasites, suggesting a new avenue for treatment strategies against leishmaniasis.

Q & A

Basic: What are the common synthetic routes for preparing N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine?

The synthesis typically involves nucleophilic substitution or coupling reactions between 1H-benzimidazol-2-amine and functionalized alkylating agents. For example:

- Step 1: React 1H-benzimidazol-2-amine with 2-(chloromethyl)tetrahydrofuran under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to facilitate alkylation of the amine group .

- Step 2: Purify the product via column chromatography or recrystallization. Yields can vary depending on reaction temperature and stoichiometry.

- Validation: Confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction conditions be optimized to address low yields in the alkylation step?

Low yields may arise from steric hindrance or competing side reactions. Methodological optimizations include:

- Solvent Selection: Use DMSO or THF to improve solubility of reactants .

- Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- Temperature Control: Conduct reactions under reflux (80–100°C) to balance reactivity and decomposition .

- Monitoring: Employ TLC or in-situ FTIR to track reaction progress and terminate at optimal conversion .

Basic: What structural characterization techniques are critical for confirming the compound’s identity?

- X-ray Crystallography: Resolve molecular geometry and hydrogen-bonding patterns (e.g., N–H⋯N interactions) using single-crystal diffraction (e.g., Bruker APEXII) .

- Spectroscopy:

- Mass Spectrometry: HRMS validates the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can computational methods like DFT aid in predicting electronic properties?

- Functional Selection: Use hybrid functionals (e.g., B3LYP) with exact exchange terms to accurately model electron distribution and frontier molecular orbitals .

- Applications:

- Validation: Compare computed vs. experimental NMR/IR spectra to refine basis sets (e.g., 6-311++G(d,p)) .

Basic: What in vitro assays are used to evaluate biological activity?

- Cytotoxicity: MTT or resazurin assays on cancer cell lines (e.g., MDA-MB-231, HT-29) to determine EC₅₀ values .

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination) .

- Data Interpretation: Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects .

Advanced: How should researchers resolve contradictions in biological activity across cell lines?

- Mechanistic Studies: Perform target-specific assays (e.g., kinase inhibition, DNA intercalation) to identify mode of action .

- Dose-Response Analysis: Test a wider concentration range to distinguish cytotoxic vs. proliferative effects (e.g., noted EC₅₀ = 0.013 μM for spleen cell proliferation vs. cytotoxicity in cancer cells) .

- Pathway Profiling: Use transcriptomics or proteomics to uncover cell-line-specific signaling responses .

Advanced: How do substituents on the benzimidazole core influence structure-activity relationships (SAR)?

- Electron-Withdrawing Groups (e.g., -Cl): Enhance electrophilicity, improving binding to targets like kinases .

- Bulkier Substituents (e.g., tetrahydrofuran-2-ylmethyl): May reduce solubility but improve membrane permeability via lipophilic interactions .

- Hydrogen-Bond Donors: The NH group in benzimidazole facilitates interactions with biological targets (e.g., DNA minor groove) .

Basic: How is purity assessed during analytical method development?

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and isocratic elution (acetonitrile/water + 0.1% TFA) to achieve baseline separation .

- Validation Parameters: Include linearity (R² > 0.99), LOD/LOQ, and recovery rates (95–105%) per ICH guidelines .

Advanced: What strategies mitigate challenges in crystallizing this compound?

- Solvent Screening: Test mixed solvents (e.g., DCM/hexane) to induce slow evaporation .

- Temperature Gradients: Gradual cooling from 50°C to 4°C promotes ordered crystal lattice formation .

- Additives: Introduce seed crystals or ionic liquids to reduce nucleation barriers .

Advanced: How can researchers validate computational docking predictions experimentally?

- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) between the compound and purified target proteins .

- Mutagenesis Studies: Modify putative binding residues in the protein and assess activity loss .

- Cross-Validation: Compare docking scores (e.g., AutoDock Vina) with IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.